molecular formula C15H13ClN2O B3035271 6-(2-Chlorophenyl)-2-isopropoxynicotinonitrile CAS No. 306977-89-9

6-(2-Chlorophenyl)-2-isopropoxynicotinonitrile

Cat. No. B3035271
CAS RN: 306977-89-9
M. Wt: 272.73 g/mol
InChI Key: FYUQFFFGVHIYLH-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-isopropoxynicotinonitrile (6-CN) is an organic compound that is used in a variety of scientific research applications. 6-CN is a derivative of nicotinonitrile, a compound found naturally in some plants, and is a component of several pharmaceuticals. 6-CN has been studied extensively in laboratory experiments, and its mechanism of action and biochemical and physiological effects have been identified.

Scientific Research Applications

Synthesis and Characterization

Compounds with chlorophenyl groups and nicotinonitrile functionalities are often synthesized for their intriguing structural and physicochemical properties. For example, the synthesis and characterization of compounds like 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile have been documented, highlighting their structural features through techniques like FT-IR, UV–Vis, 1H NMR, and X-ray diffraction. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Suwunwong et al., 2013).

Antimicrobial Activity

The antimicrobial properties of nicotinonitrile derivatives have been a significant area of research. Compounds synthesized from chlorophenyl and nicotinonitrile groups have been tested against various microbial strains, showing potential as antimicrobial agents. This research direction is crucial for developing new pharmaceuticals and understanding the structure-activity relationship in antimicrobial compounds (Guna et al., 2015).

Material Science Applications

In material science, the thermal stability and fluorescent properties of chlorophenyl-nicotinonitrile compounds are of particular interest. Studies have explored their thermal behavior and potential as fluorescent materials, indicating their applicability in creating stable, high-performance materials with unique optical properties. The synthesis and characterization of such compounds can lead to innovations in materials science, especially in developing new fluorescent materials and understanding the thermal stability of organic compounds (Suwunwong et al., 2013).

properties

IUPAC Name

6-(2-chlorophenyl)-2-propan-2-yloxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-10(2)19-15-11(9-17)7-8-14(18-15)12-5-3-4-6-13(12)16/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUQFFFGVHIYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-2-isopropoxynicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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